3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
- A compound synthesized from [1,1,1-d3]-4-methoxypropiophenone was used in the preparation of hexadeuterated diethylstilbestrol, demonstrating the utility of methoxypropiophenone derivatives in synthesizing complex organic molecules (Derks & Wynberg, 1983).
- Novel trisubstituted ethylenes, including those substituted with methoxy groups, were prepared and copolymerized with styrene, indicating the potential use of such compounds in polymer science (Hussain et al., 2019).
Pharmacological Research
- A study on 2-phenylquinolin-4-ones, similar in structure to 3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone, reported significant inhibitory activity against tumor cell lines, highlighting potential applications in anticancer drug development (Chou et al., 2010).
Material Science and Photophysical Studies
- Research on the copolymerization of styrene with substituted ethylenes, including those with methoxy groups, suggests the relevance of these compounds in developing new materials with specific properties (Kharas et al., 2016).
- A study on the reactions of aromatic carbonyl triplets with phenols, involving p-methoxypropiophenone, provides insight into the photophysical behavior of such compounds, which is crucial in fields like photochemistry and materials science (Das, Encinas & Scaiano, 1981).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.
I hope this general information is helpful. If you have any more specific questions, feel free to ask!
properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-12(9-15)16(19)6-5-11-7-13(17)10-14(18)8-11/h2-4,7-10H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTJAQXGKCPFLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644938 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorophenyl)-3'-methoxypropiophenone | |
CAS RN |
898750-16-8 |
Source
|
Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50644938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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